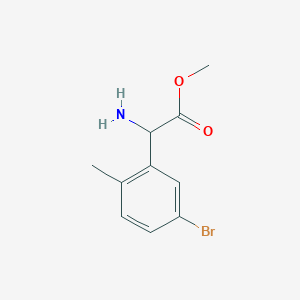
Methyl 2-amino-2-(5-bromo-2-methylphenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-2-(5-bromo-2-methylphenyl)acetate is an organic compound that belongs to the class of amino acid esters It is characterized by the presence of a bromine atom and a methyl group attached to a benzene ring, along with an amino group and a methyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(5-bromo-2-methylphenyl)acetate typically involves the reaction of 5-bromo-2-methylbenzylamine with methyl chloroacetate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves the overall efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-amino-2-(5-bromo-2-methylphenyl)acetate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents such as potassium permanganate or nitric acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, the bromine can be replaced with a hydroxyl group using sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydroxide, potassium carbonate
Major Products Formed
Oxidation: Methyl 2-nitro-2-(5-bromo-2-methylphenyl)acetate
Reduction: Methyl 2-amino-2-(5-bromo-2-methylphenyl)ethanol
Substitution: Methyl 2-amino-2-(5-hydroxy-2-methylphenyl)acetate
Aplicaciones Científicas De Investigación
Methyl 2-amino-2-(5-bromo-2-methylphenyl)acetate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: Researchers use this compound to study the effects of bromine and methyl substitutions on the biological activity of amino acid derivatives.
Industrial Applications: It is employed in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Methyl 2-amino-2-(5-bromo-2-methylphenyl)acetate involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with enzymes and receptors, while the bromine atom can participate in halogen bonding interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also undergo metabolic transformations, resulting in the formation of active metabolites that contribute to its overall activity.
Comparación Con Compuestos Similares
Methyl 2-amino-2-(5-bromo-2-methylphenyl)acetate can be compared with other similar compounds, such as:
Methyl 2-amino-2-(5-chloro-2-methylphenyl)acetate: This compound has a chlorine atom instead of a bromine atom. The presence of chlorine can affect the compound’s reactivity and biological activity.
Methyl 2-amino-2-(5-bromo-2-chlorophenyl)acetate: This compound has both bromine and chlorine atoms, which can lead to different chemical and biological properties compared to the parent compound.
Methyl 2-amino-2-(5-bromo-2-ethylphenyl)acetate: The presence of an ethyl group instead of a methyl group can influence the compound’s steric and electronic properties, affecting its reactivity and interactions with biological targets.
Propiedades
Fórmula molecular |
C10H12BrNO2 |
|---|---|
Peso molecular |
258.11 g/mol |
Nombre IUPAC |
methyl 2-amino-2-(5-bromo-2-methylphenyl)acetate |
InChI |
InChI=1S/C10H12BrNO2/c1-6-3-4-7(11)5-8(6)9(12)10(13)14-2/h3-5,9H,12H2,1-2H3 |
Clave InChI |
OGRDWAUTHJWVRP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)Br)C(C(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


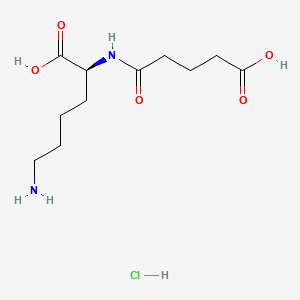

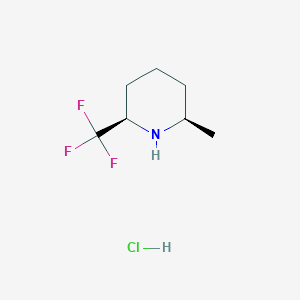


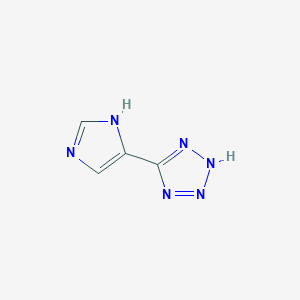

![6-Methyl-3-azabicyclo[3.2.0]heptane](/img/structure/B13542948.png)
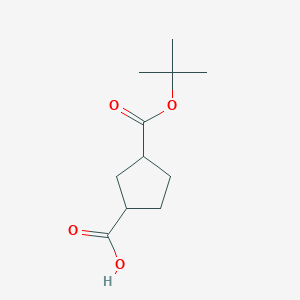

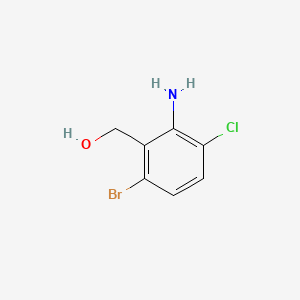
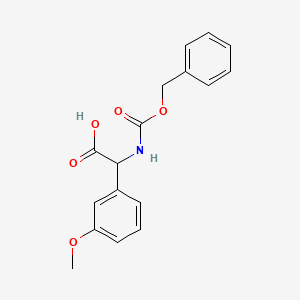

![2-Thiabicyclo[2.2.2]oct-5-ene-3-carboxylicacid](/img/structure/B13542989.png)
